![molecular formula C15H13NO2 B253643 1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
1-isobutyrylbenzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyrylbenzo[cd]indol-2(1H)-one, also known as Isobutyryl-L-tryptophan, is a chemical compound that belongs to the class of indole derivatives. It has been found to possess various biological activities and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of 1-isobutyrylbenzo[cd]indol-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-isobutyrylbenzo[cd]indol-2(1H)-one has been shown to affect various biochemical and physiological processes. It has been reported to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Moreover, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-isobutyrylbenzo[cd]indol-2(1H)-one in lab experiments include its potent anti-tumor and anti-inflammatory effects, as well as its ability to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-isobutyrylbenzo[cd]indol-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, its antiviral activity against herpes simplex virus type 1 and type 2 suggests that it may have potential as a treatment for viral infections. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of 1-isobutyrylbenzo[cd]indol-2(1H)-one is a multi-step process that involves the condensation of isobutyric acid with tryptophan, followed by cyclization of the resulting intermediate to form the final product. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-isobutyrylbenzo[cd]indol-2(1H)-one has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory effects have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, it has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
Nombre del producto |
1-isobutyrylbenzo[cd]indol-2(1H)-one |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9(2)14(17)16-12-8-4-6-10-5-3-7-11(13(10)12)15(16)18/h3-9H,1-2H3 |
Clave InChI |
JVGCZMVZVZKSTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
SMILES canónico |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



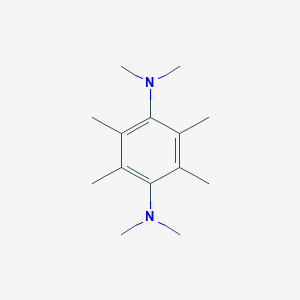
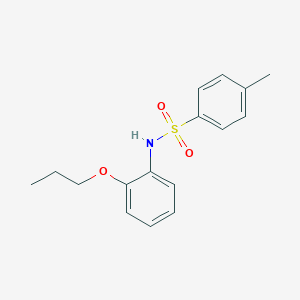
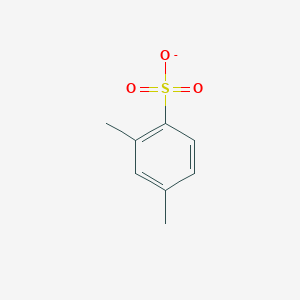
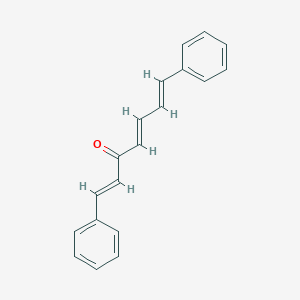
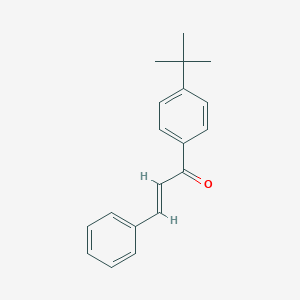
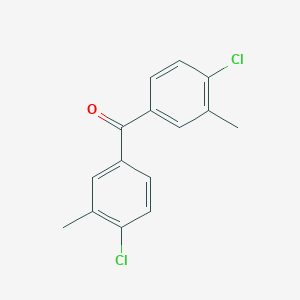
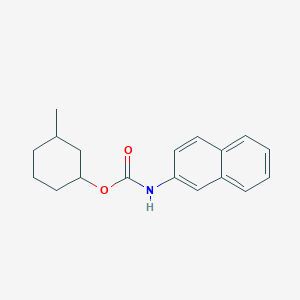
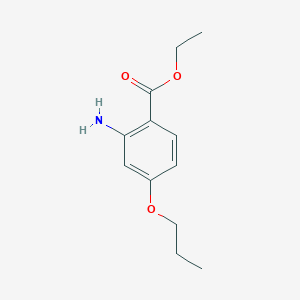
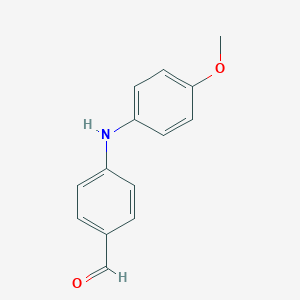
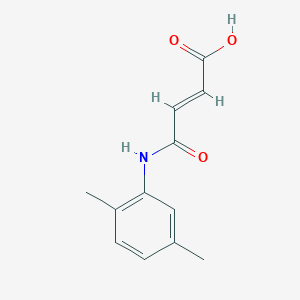
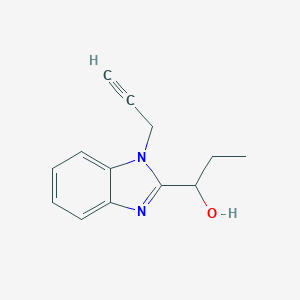
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)
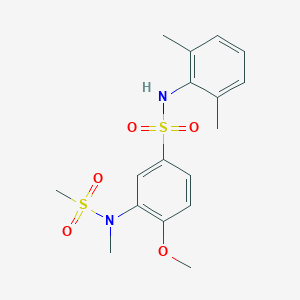
![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)